Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-19-8-10(6-7-14(19)18-12)11-4-3-5-13(16)17-11/h3-9H,2H2,1H3,(H2,16,17) |
InChI Key |
NRUSSGNFCGNZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=NC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The preparation of imidazo[1,2-a]pyridine derivatives typically involves:
- Cyclization reactions starting from 2-aminopyridines and appropriate aldehydes or ketones.
- Functional group transformations to introduce substituents at specific positions on the heterocyclic ring.
- Cross-coupling reactions, such as Suzuki–Miyaura coupling, to attach aryl or heteroaryl groups at the 6-position.
Several research studies have outlined synthetic routes for related compounds, which can be adapted for the preparation of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate.
Preparation Methods of this compound
Starting Materials
- 2-Aminopyridine derivatives (e.g., 6-aminopyridin-2-yl)
- Ethyl imidazo[1,2-a]pyridine-2-carboxylate or its precursors
- Appropriate reagents for cyclization and cross-coupling
Synthetic Route Overview
Based on the literature, the preparation can be summarized in the following steps:
Step 1: Synthesis of Ethyl 6-Haloimidazo[1,2-a]pyridine-2-carboxylate
- Starting from ethyl imidazo[1,2-a]pyridine-2-carboxylate, halogenation at the 6-position (commonly iodination) is performed to introduce a reactive site for further substitution.
- For example, ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate can be prepared by electrophilic halogenation methods.
Step 2: Suzuki–Miyaura Cross-Coupling Reaction
- The 6-iodo derivative undergoes Suzuki–Miyaura cross-coupling with 6-aminopyridin-2-yl boronic acid or its pinacol ester.
- This palladium-catalyzed reaction forms the C-C bond between the imidazo[1,2-a]pyridine core and the aminopyridinyl substituent at the 6-position.
- Typical conditions include Pd(0) catalysts, base (such as K2CO3), and solvents like dioxane or ethanol-water mixtures, under reflux or elevated temperature.
Step 3: Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm the structure.
Detailed Synthetic Procedure Example
A representative synthetic procedure adapted from patent literature and academic sources is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl imidazo[1,2-a]pyridine-2-carboxylate, Iodine source (e.g., N-iodosuccinimide), Solvent (e.g., acetonitrile), Room temperature to reflux | Halogenation at 6-position to give ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate |
| 2 | Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, 6-aminopyridin-2-yl boronic acid pinacol ester, Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-100°C, 12-24 h | Suzuki–Miyaura cross-coupling to attach the 6-(6-aminopyridin-2-yl) substituent |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure this compound |
Alternative Synthetic Approaches
- Multicomponent reactions such as Groebke-Blackburn-Bienayme (GBB) reactions can be employed to construct imidazo[1,2-a]pyridine cores with various substituents in a one-pot manner, but specific substitution at the 6-position with 6-aminopyridin-2-yl requires tailored reagents and conditions.
- Reduction and protection/deprotection strategies may be used if the amino group requires protection during synthesis.
Research Findings and Yields
- Yields for the Suzuki–Miyaura coupling step typically range from moderate to high (50–90%), depending on the catalyst system and substrate purity.
- The iodination step generally proceeds with good regioselectivity and yields.
- Purity and identity of the final compound are confirmed by spectroscopic methods (NMR, MS) and elemental analysis.
- The compound serves as a key intermediate or final product in medicinal chemistry for biological activity testing.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation at 6-position | N-iodosuccinimide or iodine source | Acetonitrile, RT to reflux | 70–85 | Regioselective iodination |
| Suzuki–Miyaura coupling | Pd(PPh3)4, K2CO3, 6-aminopyridin-2-yl boronic acid pinacol ester | Dioxane/H2O, 80–100°C, 12–24 h | 60–90 | Forms C-C bond at 6-position |
| Purification | Chromatography or recrystallization | Ambient | - | Ensures compound purity |
Chemical Reactions Analysis
Esterification Reactions
Esterification is a key reaction for modifying the carboxylic acid functionality in Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate. This reaction can be achieved using various alcohols under acidic conditions to yield different esters.
Nucleophilic Substitution
The compound can undergo nucleophilic substitution reactions at the nitrogen atoms in the imidazo ring or at the pyridine nitrogen. This reactivity allows for the introduction of diverse functional groups, enhancing its pharmacological properties.
Cyclization Reactions
Cyclization reactions are significant for generating more complex structures from this compound derivatives. For instance, reactions with aldehydes or ketones can lead to fused heterocycles that may exhibit enhanced biological activity.
-
Biological Activity and Applications
Research has indicated that derivatives of this compound possess significant biological activities such as:
-
Anticancer Activity : Some derivatives have shown promise as inhibitors of specific kinases involved in cancer progression.
-
Antimicrobial Properties : The compound's structure allows it to interact with biological targets effectively, leading to potential antimicrobial applications.
This compound represents a versatile scaffold in medicinal chemistry with significant potential for further development into therapeutic agents. Its reactivity and ability to form derivatives make it a valuable compound for ongoing research.
-
References
The information provided in this article is based on diverse sources including peer-reviewed articles and chemical databases that detail the synthesis and reactivity of this compound . Further studies are encouraged to explore its full potential in various applications.
Scientific Research Applications
Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Amino-Functionalized Derivatives
- Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3) Similarity: 0.65 (structural similarity score) Key Difference: Lacks the 6-aminopyridin-2-yl group; instead, a single amino group is attached directly to the imidazo[1,2-a]pyridine core.
Quinazoline Hybrids
- Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) Yield: 39.5%; Melting Point: 172.8–174.3°C Key Difference: Incorporates a quinazoline ring instead of aminopyridine, with a methyl ester group. Impact: The quinazoline moiety may enhance kinase inhibition (e.g., PI3Kα), as seen in related anticancer agents .
- 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) Yield: 79.8%; ESI-MS: m/z 342.1 [M + H]⁺ Key Difference: Combines quinazoline and aminopyridine units but lacks the ester functionality.
Halogenated Derivatives
- Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) Molecular Weight: 269.09 g/mol Key Difference: Bromine substituent at position 6 instead of aminopyridin-2-yl. Impact: Bromine enhances electrophilicity, facilitating cross-coupling reactions but reducing solubility .
Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3)
Trifluoromethyl Derivatives
- Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4)
- Molecular Weight : 258.20 g/mol
- Key Difference : Trifluoromethyl group at position 4.
- Impact : The electron-withdrawing CF₃ group increases lipophilicity and resistance to oxidative metabolism, advantageous in drug design .
Biological Activity
Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₄N₄O₂
- CAS Number : 56672-91-4
The structure features an imidazo[1,2-a]pyridine core, which is known for its role in various pharmacological activities. The presence of the aminopyridine moiety enhances its potential interaction with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival.
Key Findings from Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit submicromolar inhibitory activity against various tumor cell lines. For instance, one derivative showed IC₅₀ values ranging from 0.09 μM to 0.43 μM against multiple cancer cell lines including HCC827 (human non-small cell lung cancer) and MCF-7 (breast cancer) .
- The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells by inhibiting PI3Kα, with an IC₅₀ value noted at 1.94 nM .
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Overview
| Activity | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCC827 | 0.09 - 0.43 | PI3Kα inhibition |
| Induction of Apoptosis | MCF-7 | Not specified | Cell cycle arrest at G2/M phase |
| Cell Cycle Arrest | HCC827 | 1.94 | Inhibition of cyclins and CDK proteins |
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:
- Case Study 1 : A study evaluated a series of compounds based on the imidazo[1,2-a]pyridine scaffold for their ability to inhibit tumor growth in xenograft models. The results indicated significant tumor regression in treated groups compared to controls.
- Case Study 2 : Another investigation focused on the immunomodulatory effects of these compounds in mouse models, demonstrating enhanced immune responses against tumor cells when treated with imidazo[1,2-a]pyridine derivatives.
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions influence yield?
Answer: A high-yield synthesis involves sequential substitution and cyclization reactions. For example:
- Step 1: React ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in a polar solvent (e.g., DMF) under nitrogen at 40°C for 4 hours to form imidazo[1,2-a]pyridine intermediates (yield: ~80–94%) .
- Step 2: Introduce the 6-aminopyridin-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts and boronic acid derivatives .
Key variables affecting yield:
- Temperature (optimal range: 20–40°C).
- Solvent choice (DMF or ethanol for solubility and stability).
- Catalyst loading (e.g., 0.1–1 mol% Pd for coupling reactions).
Methodological tip: Monitor reaction progress via TLC or LC-MS and optimize purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Verify proton environments and carbon frameworks. For example, the ethyl ester group typically shows a quartet at δ ~4.4 ppm (CH2) and a triplet at δ ~1.4 ppm (CH3) in CDCl3 .
- HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ calculated for C15H13N3O2: 268.1086) .
- X-ray crystallography: Resolve ambiguous stereochemistry or regiochemistry (if crystalline derivatives are available) .
Data interpretation: Cross-reference peaks with literature values for imidazo[1,2-a]pyridine derivatives and aminopyridine motifs .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives targeting biological pathways?
Answer:
- Design: Synthesize analogs with modifications at the ethyl ester, aminopyridine, or imidazo[1,2-a]pyridine core. For example, replace the ester with amides or introduce electron-withdrawing groups (e.g., CF3) to modulate lipophilicity .
- Testing: Evaluate bioactivity in assays relevant to the target pathway (e.g., PI3Kα inhibition for anticancer studies). Use dose-response curves (IC50 values) and compare with control compounds .
- Computational modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions with target proteins .
Case study: Derivatives with quinazoline-imidazo[1,2-a]pyridine hybrids showed IC50 values <1 µM against cancer cell lines, linked to PI3Kα inhibition .
Q. How can researchers resolve contradictions in biological activity data across similar derivatives?
Answer:
- Purity validation: Ensure compounds are >95% pure (HPLC) to exclude impurities affecting results .
- Assay standardization: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Off-target profiling: Use kinase panels or transcriptomics to identify unintended interactions. For example, imidazo[1,2-a]pyridines may interact with cytochrome P450 enzymes, altering metabolic stability .
Example: In toxicology studies, vehicle effects (e.g., DMSO concentration) caused false signals in liver function tests; switching to aqueous buffers resolved discrepancies .
Q. What methodologies are recommended for in vivo safety and pharmacokinetic profiling?
Answer:
- Acute toxicity: Administer escalating doses (10–100 mg/kg) to rodents and monitor for 14 days (body weight, organ histopathology) .
- Pharmacokinetics (PK):
Key findings: Imidazo[1,2-a]pyridine derivatives showed no hepatotoxicity at therapeutic doses but required adjustments for renal clearance .
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
Answer:
- Kinetic studies: Monitor reaction rates under varying temperatures to calculate activation energy (Arrhenius plot).
- Isotopic labeling: Use deuterated solvents (e.g., D2O) or 13C-labeled reactants to track proton/carbon pathways .
- DFT calculations: Model transition states and intermediates using Gaussian or ORCA software to propose plausible mechanisms .
Example: Chlorination of imidazo[1,2-a]pyridine with N-chlorosuccinimide proceeds via electrophilic aromatic substitution, confirmed by regioselectivity in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
